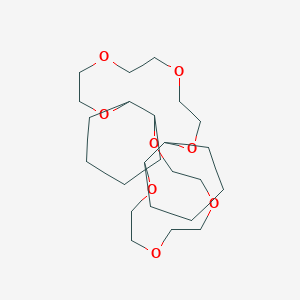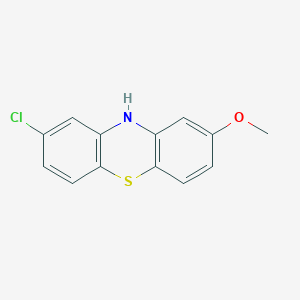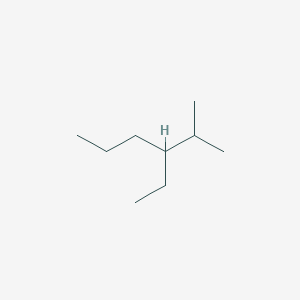
Acide hexylboronique
Vue d'ensemble
Description
Hexylboronic acid is an organoboron compound with the molecular formula C6H15BO2. It is a boronic acid derivative where a hexyl group is attached to the boron atom. This compound is known for its utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
Hexylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Hexylboronic Acid, like other boronic acids, primarily targets organic compounds containing cis-diols . This includes a wide range of biomolecules, such as carbohydrates and glycoproteins, which play crucial roles in various biological processes .
Mode of Action
Hexylboronic Acid interacts with its targets through the formation of cyclic boronate esters . This interaction is reversible and highly selective, allowing Hexylboronic Acid to bind to specific targets in a biological system . The formation of these esters can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Hexylboronic Acid can affect various biochemical pathways due to its ability to interact with cis-diol-containing compounds . For instance, it can interfere with carbohydrate metabolism and protein glycosylation, potentially impacting cellular functions . The specific pathways affected by hexylboronic acid can vary depending on the biological context .
Pharmacokinetics
Boronic acids are generally known for their stability and resistance to metabolic degradation . This could potentially enhance the bioavailability of Hexylboronic Acid, although further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of Hexylboronic Acid’s action depend on its specific targets and the biological context. For example, by interacting with carbohydrates and glycoproteins, Hexylboronic Acid could potentially affect cellular signaling, metabolism, and other processes . .
Action Environment
The action, efficacy, and stability of Hexylboronic Acid can be influenced by various environmental factors. For instance, the presence of other cis-diol-containing compounds can affect the selectivity and efficiency of Hexylboronic Acid’s interactions . Additionally, factors such as pH and temperature can impact the stability of the boronate esters formed by Hexylboronic Acid .
Analyse Biochimique
Biochemical Properties
Hexylboronic Acid plays a significant role in biochemical reactions. It is a part of the boronic acid family, which is known for its interactions with diols and strong Lewis bases . These interactions lead to their utility in various sensing applications . Boronic acids, including Hexylboronic Acid, are also used in organic synthesis .
Molecular Mechanism
Boronic acids are known to interact with diols, which allows them to be utilized in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Temporal Effects in Laboratory Settings
Boronic acids, including Hexylboronic Acid, are known to be valuable building blocks in organic synthesis .
Metabolic Pathways
Boronic acids are known to be involved in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Méthodes De Préparation
Hexylboronic acid can be synthesized through several methods, with hydroboration being the most common route. In this process, a boron-hydrogen bond is added across an alkene or alkyne to yield the corresponding alkyl or alkenylborane. This reaction is typically rapid and proceeds with high selectivity . Industrial production methods often involve the use of borate esters, which are derived from boric acid through dehydration with alcohols .
Analyse Des Réactions Chimiques
Hexylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert it into boranes.
Substitution: It participates in substitution reactions, particularly in the Suzuki-Miyaura coupling, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and solvents such as tetrahydrofuran.
Comparaison Avec Des Composés Similaires
Hexylboronic acid can be compared with other boronic acids such as methylboronic acid, ethylboronic acid, and phenylboronic acid. While all these compounds share the boronic acid functional group, hexylboronic acid is unique due to its longer alkyl chain, which imparts different physical and chemical properties. For instance, hexylboronic acid has higher hydrophobicity compared to its shorter-chain counterparts, making it more suitable for applications in hydrophobic environments .
Similar Compounds
- Methylboronic acid
- Ethylboronic acid
- Phenylboronic acid
- Cyclopentylboronic acid
Hexylboronic acid stands out due to its specific reactivity and applications, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
hexylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BO2/c1-2-3-4-5-6-7(8)9/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSYDLCMCLCOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325793 | |
| Record name | Hexylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16343-08-1 | |
| Record name | B-Hexylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16343-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexaneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016343081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexaneboronic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HEXANEBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR36B824BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hexylboronic acid participate in the palladium-catalyzed reaction with enol triflates derived from γ-Alkylidene-α-hydroxybutenolides?
A1: Hexylboronic acid acts as a reagent in the palladium(0)-catalyzed reaction with enol triflates, ultimately leading to the formation of α-unsubstituted γ-alkylidenebutenolides. The proposed mechanism involves a sequence of "oxidative addition/transmetalation/β-hydride elimination/reductive elimination" steps. [, ] Essentially, the hexylboronic acid participates in the transmetalation step, transferring the hexyl group to the palladium center, which eventually gets eliminated in the subsequent steps leading to the desired product.
Q2: What is the significance of using Hexylboronic acid in this specific reaction, and are there alternative reagents?
A2: While the provided abstracts [, ] don't explicitly explore alternative reagents, the use of Hexylboronic acid is crucial for the specific reductive transformation observed. The selection of Hexylboronic acid over other alkylboronic acids or alternative reagents likely influences the reaction yield and selectivity. Further research would be needed to investigate the impact of different alkyl groups on the boronic acid and compare their reactivity and suitability for this defunctionalization reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)

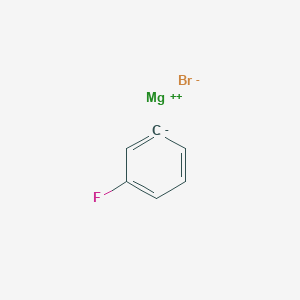
![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)
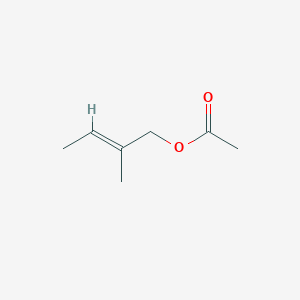



![N-[(20S)-3alpha-(Dimethylamino)pregn-5-en-20-yl]-N-methylacetamide](/img/structure/B97980.png)
